molecular formula C10H9BrO3 B3214203 Methyl 4-acetyl-3-bromobenzoate CAS No. 113642-06-1

Methyl 4-acetyl-3-bromobenzoate

Cat. No.: B3214203
CAS No.: 113642-06-1
M. Wt: 257.08 g/mol
InChI Key: DDRZJZKSFMZWHX-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-3-bromobenzoate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of benzoic acid, featuring a bromine atom at the third position and an acetyl group at the fourth position on the benzene ring

Scientific Research Applications

Methyl 4-acetyl-3-bromobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its ability to undergo various chemical transformations.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate reveals the presence of two crystallographically unique rotomers in the lattice, and although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Safety and Hazards

“Methyl 4-bromobenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Photochromic solid-state materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches through external control . The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-acetyl-3-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-acetylbenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of compounds like methyl 4-acetyl-3-aminobenzoate.

    Oxidation: Conversion to methyl 4-carboxy-3-bromobenzoate.

    Reduction: Formation of methyl 4-(1-hydroxyethyl)-3-bromobenzoate.

Comparison with Similar Compounds

    Methyl 4-bromobenzoate: Lacks the acetyl group, making it less reactive in certain chemical transformations.

    Methyl 4-acetylbenzoate: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.

    Methyl 4-(bromomethyl)benzoate: Features a bromomethyl group instead of an acetyl group, leading to different reactivity patterns.

Uniqueness: Methyl 4-acetyl-3-bromobenzoate is unique due to the presence of both the bromine atom and the acetyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.

Properties

IUPAC Name

methyl 4-acetyl-3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRZJZKSFMZWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304286
Record name Methyl 4-acetyl-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113642-06-1
Record name Methyl 4-acetyl-3-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113642-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetyl-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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